3-Methylpentanal
Description
Significance and Research Context of Branched-Chain Aldehydes
Branched-chain aldehydes, including 3-Methylpentanal, are a class of organic compounds characterized by a carbonyl group at the end of a carbon chain with a branch. These compounds are of considerable interest due to their presence in a wide array of natural and synthetic systems. In the realm of food chemistry, branched-chain aldehydes are recognized as potent flavor compounds, contributing to the characteristic aroma of many food products. nih.govresearchgate.netnih.gov Their formation can occur through both enzymatic and chemical pathways, such as during the fermentation of foods or through the Maillard reaction during heat treatment. nih.gov The reactivity of the aldehyde group, with its electrophilic carbon atom, makes these molecules susceptible to both reduction to alcohols and oxidation to carboxylic acids, rendering them highly reactive intermediates. researchgate.net This reactivity is a key factor in their role as building blocks in organic synthesis. echemi.com
Stereochemical Considerations in this compound Research
The structure of this compound includes a chiral center at the third carbon atom, the point of the methyl group branch. This means that this compound can exist as two distinct stereoisomers: (R)-3-Methylpentanal and (S)-3-Methylpentanal. nih.gov The specific stereochemistry can significantly influence the biological and chemical properties of the molecule. For instance, in the synthesis of pharmaceuticals, controlling the stereochemistry is often crucial for achieving the desired therapeutic effect. vulcanchem.com Derivatives of this compound with specific stereoconfigurations are valuable intermediates in asymmetric synthesis, a field focused on the selective production of a single stereoisomer. The spatial arrangement of the atoms in each enantiomer can lead to different interactions with other chiral molecules, such as enzymes or receptors in biological systems.
Historical Perspectives and Evolution of this compound Research
Historically, research on aldehydes has been a cornerstone of organic chemistry. Early studies focused on their basic reactivity and synthesis. Over time, with the advent of more sophisticated analytical techniques, the focus has shifted towards understanding more complex aspects, such as the mechanisms of their reactions and their role in biological and atmospheric processes. Research on this compound and other branched-chain aldehydes has followed this trend. For example, studies from the mid-20th century investigated the photochemistry of this compound, exploring its decomposition when exposed to light. acs.org More recent research has delved into its role as a flavor compound in various foods and its applications as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals. nih.govechemi.com The ongoing exploration of this compound highlights the continuous evolution of chemical research, from fundamental characterization to specialized applications.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₁₂O |
| Molecular Weight | 100.16 g/mol chembk.com |
| Boiling Point | 117.6 °C (estimated) chembk.com |
| Density | 0.8262 g/cm³ at 20 °C cas.org |
| CAS Registry Number | 15877-57-3 nist.gov |
Spectroscopic Data of this compound
| Technique | Key Features |
| Infrared (IR) Spectroscopy | A strong C=O stretching vibration is typically observed around 1720-1730 cm⁻¹. vaia.com |
| Mass Spectrometry | The mass spectrum shows characteristic fragmentation patterns for aldehydes, including alpha-cleavage and McLafferty rearrangement. vaia.com |
Key Reactions of this compound
| Reaction Type | Description |
| Oxidation | Can be oxidized to form 3-methylpentanoic acid. |
| Reduction | Can be reduced to produce 3-methylpentanol. |
| Nucleophilic Addition | The aldehyde functional group readily undergoes nucleophilic addition reactions, such as with Grignard reagents to yield secondary alcohols. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methylpentanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O/c1-3-6(2)4-5-7/h5-6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJWJGLQYQJGEEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70871249 | |
| Record name | 3-Methylvaleraldehyde | |
| Source | EPA DSSTox | |
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Molecular Weight |
100.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15877-57-3 | |
| Record name | 3-Methylpentanal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15877-57-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 3-Methylvaleraldehyde | |
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| Record name | 3-METHYLPENTANAL | |
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| Record name | 3-Methylvaleraldehyde | |
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| Record name | 3-methylvaleraldehyde | |
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Synthetic Methodologies and Strategies for 3 Methylpentanal
Catalytic Approaches for 3-Methylpentanal Synthesis
Catalytic methodologies are central to the efficient and selective synthesis of this compound. These strategies are broadly categorized into two main types: hydroformylation of alkenes and oxidation of alcohols.
Hydroformylation of Alkene Precursors
Hydroformylation, also known as the oxo process, is a cornerstone of industrial organic synthesis, allowing for the addition of a formyl group (–CHO) and a hydrogen atom across the double bond of an alkene. rsc.org This process is a highly atom-efficient method for producing aldehydes. rsc.org
A significant industrial method for producing this compound is the hydroformylation of 2-methyl-1-butene (B49056). atamanchemicals.com This reaction involves treating the alkene with a mixture of carbon monoxide and hydrogen in the presence of a rhodium-based catalyst. google.com Rhodium catalysts are often preferred over cobalt for this transformation as they can lead to reduced isomerization of the starting alkene. The reaction is typically conducted at temperatures ranging from 70°C to 150°C and pressures between 200 and 400 bar. google.com To enhance the catalyst's performance and stability, organic phosphine (B1218219) ligands, such as tri-n-butylphosphine or triphenylphosphine, are frequently added. google.com An optimized atomic ratio of rhodium to phosphorus, generally between 1:10 and 1:30, has been found to be particularly advantageous. google.com
Table 1: Rhodium-Catalyzed Hydroformylation of 2-Methyl-1-Butene
| Parameter | Condition |
|---|---|
| Alkene Precursor | 2-Methyl-1-Butene |
| Catalyst | Rhodium-based (e.g., Rh(CO)acac) |
| Ligand | Organic phosphines (e.g., tri-n-butylphosphine) |
| Temperature | 70-150 °C google.com |
| Pressure | 200-400 bar google.com |
| Key Product | this compound |
While 2-methyl-1-butene is a primary precursor, research has explored other alkenes for synthesizing this compound and its derivatives. For instance, the hydroformylation of isoprene (B109036) using rhodium phosphine complexes can yield a mixture of products, including this compound, through a tandem hydroformylation-hydrogenation sequence. nih.govacs.org In a notable discovery, a rhodium complex with the chelate ligand bis(diphenylphosphino)ethane, when used in branched aromatic solvents like cumene, led to a nearly quantitative conversion of isoprene with an 85% yield of this compound. nih.gov
Furthermore, cobalt-catalyzed hydroformylation of 3-methyl-1-pentene (B165626) has been shown to produce this compound, which can then be subsequently reduced to 3-methyl-1-pentanol. This reaction is typically carried out under high carbon monoxide pressure (10–30 MPa) with a Co₂(CO)₈ catalyst. The hydroformylation of other alkenes, such as 4-methyl-1-hexene (B165699), with rhodium catalysts has also been reported to yield aldehydes, with yields greater than 70% under controlled pressure (1–5 atm) and temperature (80–120°C).
Oxidative Synthesis from Alcohol Precursors
An alternative synthetic route to this compound involves the oxidation of a corresponding alcohol. This method relies on the careful selection of oxidizing agents and reaction conditions to prevent over-oxidation to the carboxylic acid.
This compound can be synthesized through the oxidation of isoamyl alcohol (3-methyl-1-butanol). chembk.com This transformation requires the use of an oxidizing agent, with acidic potassium permanganate (B83412) being a commonly cited reagent for this purpose. chembk.com The reaction must be carefully controlled to ensure the selective formation of the aldehyde.
The key challenge in the oxidation of primary alcohols to aldehydes is achieving high selectivity and preventing the formation of the corresponding carboxylic acid. chegg.com This necessitates the careful control of reaction parameters. To minimize the risk of over-oxidation, the reaction is often conducted under controlled conditions. The use of an inert atmosphere, employing gases like nitrogen or argon, can help to minimize unwanted side reactions, including oxidation. Temperature control is also crucial; maintaining temperatures below 120°C can help prevent side reactions such as aldol (B89426) condensation. The reduction of this compound using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride yields 3-methyl-1-pentanol. brainly.com
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-Methyl-1-Butene |
| Carbon Monoxide |
| Hydrogen |
| Rhodium |
| Tri-n-butylphosphine |
| Triphenylphosphine |
| Isoprene |
| bis(diphenylphosphino)ethane |
| Cumene |
| 3-Methyl-1-pentene |
| Cobalt |
| 3-Methyl-1-pentanol |
| 4-Methyl-1-hexene |
| Isoamyl alcohol (3-methyl-1-butanol) |
| Potassium permanganate |
| Nitrogen |
| Argon |
| Sodium borohydride |
| Lithium aluminum hydride |
| 3-methylpentanoic acid |
| Butanal |
| Methylmagnesium bromide |
| 3-methylpentane-1,5-diol |
| 1-phenylethanol |
| 1,2,3-tribromopropane |
| Methylboronic acid |
| 3-methylpentane (B165638) |
| 2-bromo-3-methylpentane |
| 3-methyl-3-buten-1-ol |
| 2-ethyl-1-butene |
| 3-methoxy-3-methylpentane |
| 2-ethyl-2-methylbutanoic acid |
| 3-methylpent-2-ene |
| 3-bromo-3-methylpentane |
| 2-methylbutanal |
| 3-methylbutanal (isopentanal) |
| 3-pentanol |
| (+)(S)-3-methylpent-1-ene |
| 2,3-dimethylpentanal |
| 4-methylhexanal |
| perfluoro-2-methyl-2-pentene |
| perfluoro-2,3-epoxy-2-methylpentane |
| 1-decene |
| 2-methyldecanal |
| 2-methylundecanal |
| 1-octene |
| Acetone |
| Acetyloxazolidinone |
| 2-methylpentanal (B94375) |
| n-butylmagnesium chloride |
| Ferrugineol |
| Ferrugineone |
| n-hexane |
| 2-methylpentane |
| 2,2-dimethylbutane |
| 2,3-dimethylbutane |
| Aluminum chloride |
| Aluminum bromide |
| Propane |
| 2-methylbutane |
| Hexane |
| 3-methyl-1,3-pentadiene |
| 2-ethylbutadiene |
| Pentane-2,4-dione |
| Methyl iodide |
| 3-methylpentane-2,4-dione |
| 2,3,4,5-tetramethylpyrrole |
| 3,3-dimethylpentane-2,4-dione |
| (+)(S)-4-methyl-2-hexene |
| (S)-5-methylheptanal |
| (S)-3-ethylhexanal |
| (+)(S)-2,2,5-trimethyl-3-heptene |
| (S)-3-ethyl-6,6-dimethylheptanal |
| (R)-4,7,7-trimethyloctanal |
| (+)(S)-1-phenyl-3-methyl-1-pentene |
| (+)(S)-1-phenyl-3-methylpentane |
| 3-(methyl-d3)-1-butene-4-d3 |
| 4-(methyl-d3)pentanal-5-d3 |
| 2-methyl-3-(methyl-d3)-butanal-4-d3 |
| 3-(methyl-d3)pentanal-2-d2,3-d1 |
| Ammonia |
| 3-methylpentanol |
| 4-chloro-2-butanone |
| Butanoic acid |
| 1-pentanol |
| 2-butanol |
| 1-butanol |
| Butyl pentanoate |
Alternative and Emerging Synthetic Routes
Beyond classical methods, several alternative and innovative routes for synthesizing this compound and its derivatives have been developed. These methodologies often focus on improving efficiency, selectivity, and sustainability.
Condensation Reactions in this compound Synthesis
Condensation reactions, particularly aldol-type condensations, are a cornerstone in the formation of carbon-carbon bonds and can be applied to the synthesis of precursors for this compound. For instance, the condensation of propanal can lead to the formation of a C6 backbone, which is structurally related to this compound. ou.edu
The aldol condensation of propanal initially forms 3-hydroxy-2-methylpentanal. rsc.org Subsequent dehydration of this intermediate yields 2-methyl-2-pentenal (B83557), which can then be hydrogenated to produce 2-methylpentanal, an isomer of this compound. ou.edu While not a direct synthesis of this compound, this demonstrates the utility of condensation reactions in building the necessary carbon framework. Alternative routes, such as the condensation of crotonaldehyde (B89634) with triethylborane, have also been explored, though they require inert atmospheres to prevent side reactions.
The efficiency and product distribution of these condensation reactions are highly dependent on the catalyst and reaction conditions. For example, using cerium-zirconium mixed oxides as catalysts can facilitate the conversion of propanal to various C6 oxygenates. ou.edu The balance between aldol condensation and ketonization pathways can be tuned by adjusting the catalyst composition and the presence of water or acids in the feed. ou.edu
Table 1: Products of Propanal Condensation over Ce-Zr Oxide Catalysts ou.edu
| Product | Pathway |
| 3-Pentanone | Ketonization |
| 2-Methyl-2-pentenal | Aldol Condensation |
| 2-Methylpentanal | Hydrogenation of Aldol Product |
| 3-Heptanone | Ketonization |
| 4-Methyl-3-heptanone | Ketonization |
Chemo-Enzymatic and Biocatalytic Strategies for Branched-Chain Compounds
The demand for greener and more selective chemical processes has spurred the development of chemo-enzymatic and biocatalytic methods for producing branched-chain compounds like this compound. These strategies leverage the high specificity of enzymes to achieve reactions that are often difficult to control with traditional chemical catalysts.
Biocatalytic approaches have been successfully employed for the synthesis of various branched-chain aldehydes. researchgate.net For example, carboxylic acid reductases (CARs) have shown significant promise in converting branched-chain carboxylic acids into their corresponding aldehydes. researchgate.net This method has been used to prepare methyl-branched aliphatic aldehydes, which are valued as flavor compounds. researchgate.net Whole-cell biocatalysts are often preferred as they can regenerate expensive cofactors, making the process more economically viable. asm.org
Another biocatalytic strategy involves the use of 4-oxalocrotonate tautomerase in whole cells to synthesize γ-nitroaldehydes from branched-chain aldehydes. rsc.org This demonstrates the potential of enzymes to facilitate complex transformations on branched aldehyde substrates. Furthermore, the degradation of branched-chain amino acids, such as leucine (B10760876), in microorganisms like Lactococcus lactis can exclusively produce this compound. nih.gov This pathway, known as the Ehrlich pathway, involves the conversion of an α-keto acid to the corresponding aldehyde by a decarboxylase. nih.gov
Asymmetric Synthesis of Chiral this compound Derivatives
The synthesis of specific stereoisomers of this compound is crucial for applications where chirality is important, such as in the synthesis of pharmaceuticals and insect pheromones. Asymmetric synthesis aims to produce a single enantiomer or diastereomer of a chiral molecule.
One approach to obtaining optically active aldehydes is through the hydroformylation of 1,3-dienes using chiral diphosphine-rhodium complexes as catalysts. researchgate.net For instance, the hydroformylation of isoprene has been shown to produce (S)-3-methylpentanal with a notable optical yield. researchgate.net
Another strategy involves the use of chiral auxiliaries or catalysts in condensation reactions. For example, the enantioselective Reformatsky reaction can be adapted to synthesize precursors to chiral this compound derivatives. vulcanchem.com This method utilizes a chiral ligand, such as (S)-BINOL, to induce stereoselectivity in the formation of a new carbon-carbon bond. vulcanchem.com The resulting β-hydroxy ester can then be further modified to yield the desired chiral aldehyde.
The synthesis of specific derivatives, such as (R)-3-(((tert-butyldimethylsilyl)oxy)methyl)-3-methylpentanal, highlights the importance of asymmetric methods in producing key intermediates for complex organic syntheses, achieving high yields under optimized conditions.
Industrial Production Methodologies and Scalability Research
On an industrial scale, this compound is often produced via the hydroformylation of 2-methyl-1-butene. This process, also known as the oxo process, involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond of the alkene. The reaction is typically catalyzed by rhodium or cobalt complexes. For example, using rhodium catalysts with 4-methyl-1-hexene as a precursor under controlled pressure (1–5 atm) and temperature (80–120°C) can achieve yields greater than 70%.
Another established industrial route is the oxidation of the corresponding alcohol, 3-methylpentanol. This can be achieved using various oxidizing agents, but careful control of reaction conditions is necessary to prevent over-oxidation to the carboxylic acid, 3-methylpentanoic acid.
Research into the scalability of these processes is ongoing, with a focus on improving catalyst efficiency, product selectivity, and process sustainability. For large-scale production, continuous flow processes are often favored over batch reactions as they can offer better control over reaction parameters and lead to more consistent product quality.
Purification and Isolation Techniques in Synthetic Protocols
Following synthesis, this compound must be isolated from the reaction mixture and purified to remove byproducts, unreacted starting materials, and catalysts. The choice of purification method depends on the physical and chemical properties of this compound and the impurities present.
Fractional distillation is a common and effective technique for purifying this compound, exploiting its specific boiling point (approximately 117.6°C) to separate it from more or less volatile components. For compounds with close boiling points, azeotropic distillation with a solvent like methanol (B129727) can be employed. chemicalbook.com
Chromatographic methods are also valuable for achieving high purity, especially on a smaller scale or for the isolation of specific isomers. scribd.com Gas chromatography (GC) is often used for both analytical and preparative purposes, allowing for the separation of volatile compounds based on their interaction with a stationary phase.
For non-volatile impurities or catalyst residues, extraction and washing steps are typically employed. The crude product may be washed with aqueous solutions to remove salts and other water-soluble impurities. Subsequent drying over an anhydrous agent like sodium sulfate (B86663) is necessary before final purification by distillation. In some cases, particularly for research purposes, passing the compound through a column of silica (B1680970) gel or alumina (B75360) can effectively remove polar impurities. chemicalbook.com
Reactivity and Mechanistic Investigations of 3 Methylpentanal
Fundamental Reaction Pathways of the Aldehyde Functional Group
Oxidative Transformations to 3-Methylpentanoic Acid
The oxidation of 3-methylpentanal yields 3-methylpentanoic acid. chegg.com This conversion is a common reaction for aldehydes and can be achieved using a range of oxidizing agents. britannica.com The presence of a hydrogen atom attached to the carbonyl group is what makes aldehydes readily oxidizable, a key difference from ketones which are generally resistant to oxidation except under harsh conditions. chemguide.co.uklibretexts.orgopenstax.org
Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃) are effective for this transformation. Chromic acid (H₂CrO₄), often prepared by adding chromium trioxide to aqueous sulfuric acid, is a common reagent for oxidizing aldehydes to carboxylic acids with good yields at room temperature. libretexts.orglumenlearning.com The reaction mechanism for aldehyde oxidation often involves the formation of a hydrate (B1144303) intermediate (a gem-diol) through the nucleophilic addition of water to the carbonyl group. libretexts.orgopenstax.orglibretexts.org This hydrate then reacts similarly to a standard alcohol and is oxidized to the carboxylic acid. openstax.org
Milder oxidizing agents can also be employed. Tollens' reagent, a solution of silver(I) ions in dilute ammonia, selectively oxidizes aldehydes. chemguide.co.uklibretexts.org In this reaction, the aldehyde is oxidized to the corresponding carboxylate ion, and the silver(I) ions are reduced to metallic silver, which famously deposits on the reaction vessel as a "silver mirror". libretexts.orgwikipedia.orglibretexts.org This test serves as a classic qualitative analysis to distinguish aldehydes from ketones. libretexts.org Fehling's solution and Benedict's solution, both containing complexed copper(II) ions in an alkaline solution, are other mild oxidizing agents that react with aldehydes to form a red precipitate of copper(I) oxide. chemguide.co.ukwikipedia.org
| Oxidizing Agent | Product | Key Observations/Conditions |
| Potassium Permanganate (KMnO₄) | 3-Methylpentanoic Acid | Strong oxidizing agent. chemguide.co.uk |
| Chromic Acid (H₂CrO₄) / Jones Reagent | 3-Methylpentanoic Acid | Gives good yields at room temperature. libretexts.org |
| Tollens' Reagent ([Ag(NH₃)₂]⁺) | 3-Methylpentanoate (salt) | Forms a silver mirror; mild conditions. chemguide.co.uklibretexts.orgjove.com |
| Fehling's/Benedict's Solution (Cu²⁺ complex) | 3-Methylpentanoate (salt) | Forms a red precipitate of Cu₂O. chemguide.co.ukwikipedia.org |
| Oxygen/Air | 3-Methylpentanoic Acid | Can occur via autoxidation; containers should be sealed. britannica.comjove.com |
Reductive Transformations to 3-Methylpentanol
The reduction of this compound results in the formation of the primary alcohol, 3-methylpentanol. brainly.com This reaction involves the addition of two hydrogen atoms across the carbonyl double bond. chemguide.co.uk
Commonly used reducing agents for this purpose are sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). britannica.com Sodium borohydride is a versatile and selective reducing agent, often used in an aqueous or alcoholic solution. chemguide.co.ukscience-revision.co.uk It is powerful enough to reduce aldehydes and ketones but typically does not reduce less reactive carbonyl derivatives like esters. masterorganicchemistry.com Lithium aluminum hydride is a more potent reducing agent and will reduce aldehydes, ketones, and other functional groups such as carboxylic acids and esters. science-revision.co.uksavemyexams.com Due to its high reactivity, LiAlH₄ reactions are conducted in non-aqueous solvents like ether and it reacts violently with water. science-revision.co.uk
The mechanism for reduction with these metal hydrides is classified as a nucleophilic addition. chemguide.co.uk The reaction proceeds via the transfer of a hydride ion (H⁻) from the reducing agent to the electrophilic carbonyl carbon of the this compound. savemyexams.comnumberanalytics.com This initial attack breaks the carbon-oxygen pi bond and forms a tetrahedral alkoxide intermediate. masterorganicchemistry.compressbooks.pub In a subsequent step, this alkoxide is protonated by a protic solvent (like water or alcohol) to yield the final alcohol product, 3-methylpentanol. masterorganicchemistry.comnumberanalytics.compressbooks.pub
Catalytic hydrogenation, using hydrogen gas (H₂) in the presence of a metal catalyst such as nickel, palladium, or platinum, is another effective method for reducing aldehydes to primary alcohols. britannica.comscience-revision.co.uk
| Reducing Agent | Product | Solvent/Conditions | Mechanism Type |
| Sodium Borohydride (NaBH₄) | 3-Methylpentanol | Water or Alcohol chemguide.co.ukscience-revision.co.uk | Nucleophilic Addition chemguide.co.uk |
| Lithium Aluminum Hydride (LiAlH₄) | 3-Methylpentanol | Anhydrous Ether science-revision.co.uksavemyexams.com | Nucleophilic Addition |
| Hydrogen (H₂) with Catalyst (Ni, Pd, Pt) | 3-Methylpentanol | Metal-catalyzed hydrogenation britannica.com | Catalytic Hydrogenation |
Nucleophilic Addition Reactions with Organometallic Reagents
Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium compounds, are powerful carbon-based nucleophiles that readily react with aldehydes like this compound. britannica.combyjus.com These reactions are of fundamental importance in organic synthesis as they allow for the formation of new carbon-carbon bonds. britannica.combyjus.com
The reaction of this compound with a Grignard reagent, followed by an acidic workup, produces a secondary alcohol. britannica.comlibretexts.org The carbon-magnesium bond in the Grignard reagent is highly polarized, with the carbon atom being nucleophilic. masterorganicchemistry.com The reaction mechanism involves the nucleophilic attack of this carbanionic carbon on the electrophilic carbonyl carbon of the this compound. masterorganicchemistry.commasterorganicchemistry.comyoutube.com This addition step breaks the C=O pi bond and forms a tetrahedral alkoxide intermediate complexed with the magnesium halide. chemistrysteps.comlibretexts.org Subsequent protonation of this intermediate with a dilute acid yields the final secondary alcohol product. byjus.commasterorganicchemistry.com
The specific secondary alcohol formed depends on the alkyl or aryl group of the Grignard reagent used. For example, reacting this compound with methylmagnesium bromide would yield 4-methyl-2-hexanol.
| Organometallic Reagent | Intermediate | Final Product | Significance |
| Grignard Reagent (e.g., CH₃MgBr) | Magnesium Alkoxide | Secondary Alcohol | C-C Bond Formation britannica.combyjus.com |
| Organolithium Reagent (e.g., CH₃Li) | Lithium Alkoxide | Secondary Alcohol | C-C Bond Formation |
Complex Reaction Mechanisms and Intermediate Species
Condensation Reactions Leading to Oligomeric and Polymeric Products
Aldehydes that possess at least one α-hydrogen, such as this compound, can undergo self-condensation reactions, most notably the aldol (B89426) condensation. This reaction occurs under basic or acidic conditions and leads to the formation of β-hydroxy aldehydes, which can subsequently dehydrate to form α,β-unsaturated aldehydes. The initial step involves the formation of an enolate ion by the removal of an α-hydrogen by a base. This enolate then acts as a nucleophile, attacking the carbonyl carbon of a second molecule of the aldehyde. Protonation of the resulting alkoxide yields the β-hydroxy aldehyde. Further heating can promote the elimination of a water molecule to create a carbon-carbon double bond. The repetition of such condensation reactions can lead to the formation of oligomers and polymers.
Carbonyl Reactivity with Nitrogenous Compounds: Imine and Aminal Formation
The carbonyl group of this compound readily reacts with nitrogen-based nucleophiles like primary and secondary amines. britannica.com
With primary amines (R'NH₂), this compound undergoes a nucleophilic addition-elimination reaction to form an imine, also known as a Schiff base. libretexts.orgmasterorganicchemistry.com The reaction is typically reversible and acid-catalyzed. libretexts.org The mechanism begins with the nucleophilic attack of the amine on the carbonyl carbon, forming a tetrahedral intermediate called a carbinolamine or hemiaminal. libretexts.orgwikipedia.org Following a proton transfer, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). libretexts.org Elimination of water and subsequent deprotonation of the nitrogen atom results in the formation of the C=N double bond of the imine. libretexts.org
When this compound reacts with a secondary amine (R'₂NH), the initial carbinolamine intermediate cannot form an imine because there is no second hydrogen on the nitrogen to be eliminated. Instead, an enamine is typically formed if there is a hydrogen on an adjacent carbon.
In the presence of excess amine, particularly secondary amines, this compound can form an aminal. taylorandfrancis.com An aminal is a functional group with two amine groups attached to the same carbon atom. taylorandfrancis.comwikipedia.org This occurs through the reaction of the aldehyde with two equivalents of the amine. rsc.org Cyclic aminals can also be formed through the condensation of an aldehyde with a diamine. wikipedia.org
| Nitrogen Compound | Intermediate | Final Product |
| Primary Amine (R'NH₂) | Carbinolamine (Hemiaminal) libretexts.org | Imine (Schiff Base) libretexts.org |
| Secondary Amine (R'₂NH) | Carbinolamine (Hemiaminal) | Enamine or Aminal libretexts.orgtaylorandfrancis.com |
| Ammonia (NH₃) | Hemiaminal | Imine (often unstable, may trimerize) wikipedia.orgquora.com |
Photochemical Reaction Dynamics: Norrish Type II Rearrangements
The Norrish Type II reaction is a significant photochemical pathway for aldehydes and ketones possessing an accessible γ-hydrogen atom. wikipedia.org Upon photoexcitation, the carbonyl group undergoes an intramolecular abstraction of this γ-hydrogen, proceeding through a six-membered cyclic transition state to form a 1,4-biradical intermediate. wikipedia.orgchemrxiv.org This biradical can then undergo one of two primary secondary reactions: cleavage (β-scission) to yield an enol and an alkene, or intramolecular recombination to form a cyclobutane (B1203170) derivative (the Norrish-Yang reaction). wikipedia.org
For this compound, the Norrish Type II reaction is a notable photodegradation pathway. Research into its photochemical dynamics reveals distinct behaviors depending on the electronic state of the excited molecule. The reaction can proceed from either the excited singlet state (S₁) or the triplet state (T₁). chemrxiv.org A key finding for this compound is that the intrinsic reaction barriers for the Norrish Type II process are higher for the singlet excited state (S₁) compared to the triplet state (T₁). This suggests that intersystem crossing from the S₁ to the T₁ state can be a competing process, with the reaction potentially favoring the triplet pathway. chemrxiv.org
The efficiency of photolysis is often described by the quantum yield (Φ), which represents the fraction of absorbed photons that result in a specific photochemical event. While extensive data specifically for this compound is limited, its quantum yield has been compared to other C6 aldehydes. An effective photolysis quantum yield (Φeff) of 0.34 was reported for this compound, which is comparable to values for similar aldehydes like hexanal (B45976) and 2-methylpentanal (B94375). copernicus.org
| Property | Value/Observation | Source(s) |
| Reaction Type | Norrish Type II Intramolecular γ-hydrogen abstraction | wikipedia.org |
| Primary Intermediate | 1,4-Biradical | wikipedia.orgchemrxiv.org |
| Secondary Products | Propene and an Enol (from cleavage) or a Cyclobutanol derivative (from cyclization) | wikipedia.org |
| Effective Quantum Yield (Φeff) | 0.34 | copernicus.org |
| Reaction State Energetics | Singlet state (S₁) reaction barriers are higher than Triplet state (T₁) barriers |
Mechanistic Studies of Analogous Compounds and Related Transformations
Investigation of 3-Methylpentanoic Acid Reaction Mechanisms
Mechanistic insights into related compounds can illuminate the reactivity of this compound's functional group analogs. A detailed investigation into the reaction of 3-methylpentanoic acid, the corresponding carboxylic acid, with Meldrum's acid provides such insight through the use of online Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govresearchgate.net This reaction is a key transformation in the synthesis of the active pharmaceutical ingredient imagabalin. nih.govresearchgate.net
The study provided conclusive spectroscopic evidence for several key intermediates. It confirmed the formation of a previously hypothesized dimer anhydride, 3-methylpentanoic anhydride , as a productive intermediate in the reaction pathway. researchgate.net Furthermore, the analysis revealed the presence of an acyl chloride intermediate, 3-methylpentanoyl chloride , for the first time in this synthesis. researchgate.net The ability to monitor the reaction in real-time using online NMR allowed for the direct observation and characterization of these transient species, providing a deeper understanding of the transformation's mechanism. nih.govresearchgate.net
| Method | Application | Intermediates Identified | Source(s) |
| Online NMR Spectroscopy | Mechanistic study of the reaction between 3-methylpentanoic acid and Meldrum's acid | 3-methylpentanoic anhydride, 3-methylpentanoyl chloride | nih.govresearchgate.net |
Analysis of Peroxide Vulcanization Mechanisms Involving Branched Alkanes
Peroxide vulcanization is a radical-based process used to cross-link polymers, including those with saturated hydrocarbon backbones. preprints.orgnih.gov The mechanism provides a model for radical-initiated reactions on branched alkanes like 3-methylpentane (B165638), the hydrocarbon skeleton of this compound.
The process is initiated by the thermal decomposition of an organic peroxide, such as dicumyl peroxide, which undergoes homolytic cleavage of its weak oxygen-oxygen bond to form highly reactive primary radicals (alkoxy radicals). preprints.orgresearchgate.net These primary radicals can then react further, but their main role in vulcanization is to abstract hydrogen atoms from the polymer chains. preprints.orgresearchgate.net
In the context of a branched alkane like 3-methylpentane, these peroxide radicals would abstract a hydrogen atom from the alkane backbone, generating a carbon-centered alkyl radical. preprints.org The stability of this alkyl radical influences the site of hydrogen abstraction. Tertiary hydrogens, like the one at the 3-position of 3-methylpentane, are generally more susceptible to abstraction than secondary or primary hydrogens due to the greater stability of the resulting tertiary radical. The macromolecular radicals formed on polymer chains can then recombine, forming stable carbon-carbon cross-links that create a three-dimensional network, enhancing the material's properties. preprints.orgnih.gov
General Steps in Peroxide Vulcanization:
Initiation: Thermal decomposition of the peroxide initiator to form primary radicals. nih.gov
Hydrogen Abstraction: The primary radicals abstract hydrogen atoms from the hydrocarbon chains, creating polymer/alkyl radicals. preprints.org
Cross-linking: Recombination of two polymer/alkyl radicals to form a stable C-C bond. preprints.org
Metal-Mediated and Catalytic Reactivity of this compound
The aldehyde functional group in this compound is susceptible to a variety of metal-mediated and catalytic transformations, including hydroformylation, oxidation, and reduction.
Hydroformylation: this compound is an intermediate product in certain hydroformylation reactions. In a notable example, a selective auto-tandem reaction combining hydroformylation and hydrogenation was developed using isoprene (B109036) as the starting material. rsc.org This reaction, catalyzed by a rhodium complex with the bidentate phosphine (B1218219) ligand bis(diphenylphosphino)ethane (dppe) in a branched aromatic solvent like cumene, achieved a nearly quantitative conversion of isoprene with an 85% yield of this compound. rsc.org Industrially, this compound can also be produced via the hydroformylation of 2-methyl-1-butene (B49056), often using cobalt-based catalysts.
Reduction and Oxidation: The carbonyl group of this compound can be readily transformed through catalytic reduction and oxidation.
Reduction: Catalytic reduction of this compound yields the corresponding primary alcohol, 3-methylpentanol. This transformation can be achieved using various reducing agents, such as sodium borohydride, or through catalytic hydrogenation with catalysts like Raney nickel or Palladium on carbon (Pd/C). chegg.com
Oxidation: The aldehyde can be oxidized to form 3-methylpentanoic acid. This reaction typically employs strong oxidizing agents, and metal-based catalysts can be used to facilitate this process under milder conditions.
Catalytic Oxidation of the Alkane Analog: Research into the catalytic oxidation of the parent alkane, 3-methylpentane, provides further context for metal-mediated reactivity. Zirconium-based metal-organic frameworks (MOFs) containing iron-porphyrin active sites have been engineered to catalyze the oxidation of 3-methylpentane to its corresponding alcohols and ketones. osti.govresearchgate.net By modifying the substituents on the porphyrin ring, the catalyst's activity and selectivity could be finely tuned, achieving a remarkable 99% selectivity for the tertiary alcohol (3-methyl-3-pentanol) and a very high turnover frequency. researchgate.net This demonstrates the potential of sophisticated metal complexes in activating and functionalizing the C-H bonds of branched alkanes.
| Reaction | Substrate | Catalyst/Reagent | Product | Key Finding | Source(s) |
| Tandem Hydroformylation-Hydrogenation | Isoprene | Rhodium complex with dppe | This compound | 85% yield with near quantitative conversion | rsc.org |
| Hydroformylation | 2-Methyl-1-butene | Cobalt complex (e.g., Co₂(CO)₈) | This compound | Industrial production method | |
| Reduction | This compound | Raney Nickel or Pd/C | 3-Methylpentanol | Forms the corresponding primary alcohol | chegg.com |
| Oxidation | 3-Methylpentane | Iron-Porphyrin in a Zr-MOF | 3-Methyl-3-pentanol | 99% selectivity for the tertiary alcohol | researchgate.net |
Advanced Analytical Characterization in 3 Methylpentanal Research
Spectroscopic Techniques for Structural Elucidation and Mechanistic Insights
Spectroscopic methods are indispensable for probing the molecular structure and functional groups of 3-Methylpentanal. These techniques rely on the interaction of electromagnetic radiation with the molecule to generate distinct spectral fingerprints, offering detailed information about its atomic arrangement and bonding.
NMR spectroscopy stands as a cornerstone technique for the structural determination of organic molecules in both liquid and solid states. It provides unparalleled insight into the connectivity and chemical environment of individual atoms within the this compound molecule.
High-resolution liquid-state NMR, particularly ¹H and ¹³C NMR, is the definitive method for confirming the molecular structure of this compound. The aldehyde proton in ¹H NMR is particularly diagnostic, appearing in a distinct downfield region of the spectrum. fiveable.me The chemical shifts and spin-spin coupling patterns provide a complete roadmap of the molecule's proton framework.
In the ¹H NMR spectrum, the aldehydic proton (H1) is expected to appear as a triplet around 9.6 ppm due to coupling with the adjacent methylene protons (H2). The remaining protons in the alkyl chain exhibit complex splitting patterns and chemical shifts characteristic of their specific electronic environments, influenced by the electron-withdrawing nature of the carbonyl group.
Similarly, ¹³C NMR spectroscopy provides crucial information about the carbon skeleton. The carbonyl carbon (C1) is the most deshielded, with a chemical shift typically observed in the 190-200 ppm range. fiveable.me The other carbon atoms of the aliphatic chain can be assigned based on their chemical shifts and by using advanced 2D NMR techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) to establish C-H connectivities.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound (Note: This table is interactive and can be sorted by column.)
| Atom Position | Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|---|
| 1 | CHO | ~9.6 | Triplet (t) |
| 2 | CH₂ | ~2.4 | Multiplet (m) |
| 3 | CH | ~2.2 | Multiplet (m) |
| 4 | CH₂ | ~1.4 | Multiplet (m) |
| 5 | CH₃ | ~0.9 | Triplet (t) |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: This table is interactive and can be sorted by column.)
| Atom Position | Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|---|
| 1 | C=O | ~202 |
| 2 | CH₂ | ~52 |
| 3 | CH | ~35 |
| 4 | CH₂ | ~29 |
| 5 | CH₃ | ~11 |
While this compound is a liquid at room temperature, Solid-State NMR (SSNMR) is a powerful technique for characterizing it when it is part of a larger, non-soluble complex, such as in organometallic frameworks or cocrystals. acs.org SSNMR provides detailed structural information on materials where high-resolution liquid-state NMR is not feasible. acs.org
Research on aldehyde-containing metal complexes demonstrates the utility of SSNMR. For instance, in studies of copper(II)- and cobalt(II)-pyridinecarboxaldehyde complexes, 2D SSNMR experiments like ¹H–¹³C HETCOR and proton spin diffusion (PSD) were essential for assigning NMR signals and understanding the functionalization of the aldehyde group within the solid matrix. rsc.org These techniques can reveal intermolecular contacts, hydrogen bonding, and the spatial proximity of different molecular components, providing a clear picture of the aldehyde's structure and environment within the complex. acs.orgrsc.org
Understanding the dynamics of chemical reactions involving this compound requires real-time monitoring. In-situ and online NMR spectroscopy are advanced methods that allow researchers to observe a reaction as it happens directly inside the NMR spectrometer or by flowing the reaction mixture through an NMR probe. iastate.edumpg.denih.gov This approach provides invaluable kinetic data and helps in the identification of transient intermediates that are crucial for elucidating reaction mechanisms. mpg.de
A prominent application is in monitoring hydroformylation reactions, where alkenes are converted to aldehydes. rsc.org Operando FlowNMR spectroscopy has been successfully used to study the Rhodium-catalyzed hydroformylation of alkenes, tracking the consumption of reactants and the formation of aldehyde products in real-time. rsc.org By interleaving ¹H, ³¹P, and other nuclei measurements, researchers can gain insights into catalyst speciation and activity under actual process conditions, which is directly applicable to studies on the formation or conversion of this compound. rsc.orgrsc.org
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is fundamental for identifying the functional groups within a molecule. labmanager.com These methods are complementary, providing a comprehensive vibrational profile of this compound. mt.com
IR spectroscopy measures the absorption of infrared light by molecular bonds, causing them to vibrate. labmanager.com For this compound, the most prominent and diagnostic absorption bands are associated with the aldehyde group. A strong, sharp peak corresponding to the C=O carbonyl stretch is typically observed in the 1740-1720 cm⁻¹ region for saturated aliphatic aldehydes. orgchemboulder.com Additionally, a pair of weaker bands for the aldehydic C-H stretch appears around 2830-2695 cm⁻¹, with the band near 2720 cm⁻¹ being particularly characteristic and useful for distinguishing aldehydes from other carbonyl-containing compounds. orgchemboulder.com The gas-phase IR spectrum for this compound is available in the NIST Chemistry WebBook, confirming these characteristic absorptions. nist.gov
Table 3: Characteristic Infrared Absorption Bands for this compound (Note: This table is interactive and can be sorted by column.)
| Vibrational Mode | Functional Group | Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H Stretch | Aldehyde (CHO) | 2830-2695 | Moderate (often two bands) |
| C=O Stretch | Aldehyde (C=O) | 1740-1720 | Strong, Sharp |
| C-H Stretch | Alkyl (CH₃, CH₂, CH) | 2960-2850 | Strong |
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of this compound and for elucidating its structure through the analysis of fragmentation patterns. nih.gov The molecular formula of this compound is C₆H₁₂O, corresponding to a molecular weight of approximately 100.16 g/mol . nih.gov
Upon ionization in the mass spectrometer, this compound forms a molecular ion ([M]⁺) which can then undergo characteristic fragmentation. Two key fragmentation pathways for aldehydes are α-cleavage and the McLafferty rearrangement. fiveable.meopenstax.org
α-Cleavage: This involves the breaking of the bond between the carbonyl carbon and the adjacent carbon, leading to the formation of a resonance-stabilized acylium ion.
McLafferty Rearrangement: This is a common pathway for aldehydes possessing a γ-hydrogen. It involves the transfer of this hydrogen to the carbonyl oxygen, followed by the cleavage of the α-β carbon bond, resulting in the formation of a neutral alkene and a charged enol fragment. openstax.org
These fragmentation patterns are crucial for distinguishing between structural isomers. For example, this compound can be differentiated from 2-Methylpentanal (B94375) by its unique mass spectrum. study.com The fragmentation of this compound is expected to produce a characteristic peak at m/z = 57 resulting from the loss of a propyl radical (CH₃CH₂CH₂•), whereas 2-methylpentanal would show a significant peak at m/z=43 due to the loss of an isobutyl radical. The NIST database shows prominent peaks for this compound at m/z values of 41, 57, 58, and 71, which correspond to specific fragment ions. nist.gov
Table 4: Key Fragment Ions in the Mass Spectrum of this compound (Note: This table is interactive and can be sorted by column.)
| m/z Value | Possible Ion Structure / Origin |
|---|---|
| 100 | [C₆H₁₂O]⁺ (Molecular Ion) |
| 71 | [M - C₂H₅]⁺ (Loss of ethyl radical) |
| 58 | [C₃H₆O]⁺ (Product of McLafferty rearrangement) |
| 57 | [M - C₃H₇]⁺ (Loss of propyl radical via α-cleavage) |
Mass Spectrometry (MS) for Molecular Characterization and Isomer Differentiation
McLafferty Rearrangement in Aldehyde Fragmentation
The McLafferty rearrangement is a significant fragmentation pathway in the mass spectrometry of carbonyl compounds, including aldehydes like this compound, provided they contain a gamma-hydrogen atom. wikipedia.orgyoutube.com This intramolecular reaction involves the transfer of a gamma-hydrogen to the carbonyl oxygen through a six-membered transition state, followed by the cleavage of the beta-carbon bond. libretexts.org This process results in the formation of a neutral alkene and a resonance-stabilized enol radical cation. libretexts.org
For this compound (C₆H₁₂O, molecular weight: 100.16 g/mol ), the McLafferty rearrangement is a prominent feature in its electron ionization mass spectrum. chegg.comnist.gov The reaction leads to the formation of a characteristic fragment ion with a mass-to-charge ratio (m/z) of 44. chegg.com This peak corresponds to the enol radical cation, [CH₂=CHOH]•+, and is a key diagnostic indicator for the presence of a linear aldehyde structure with an available gamma-hydrogen. The neutral molecule lost in this process is propene (C₃H₆).
The general mechanism for the McLafferty rearrangement in this compound can be visualized as follows:
Ionization of the this compound molecule to form the molecular ion [CH₃CH₂CH(CH₃)CH₂CHO]•+.
Intramolecular transfer of a hydrogen atom from the gamma-carbon (C-4) to the carbonyl oxygen.
Cleavage of the bond between the alpha-carbon (C-2) and the beta-carbon (C-3).
Formation of the neutral propene molecule and the charged enol fragment at m/z 44.
Alpha-Cleavage Mechanisms
Alpha-cleavage is another fundamental fragmentation process in mass spectrometry for molecules containing a heteroatom, such as the oxygen in the carbonyl group of this compound. libretexts.org This mechanism involves the homolytic cleavage of a carbon-carbon bond adjacent to the functional group. youtube.com For aldehydes, alpha-cleavage can occur on either side of the carbonyl group, leading to the formation of a resonance-stabilized acylium ion and a radical. youtube.com
In the mass spectrum of this compound, several fragment ions can be attributed to alpha-cleavage. The cleavage of the bond between the carbonyl carbon (C-1) and the alpha-carbon (C-2) results in the loss of a C₄H₉ radical, leading to the formation of the formyl cation [CHO]⁺ at m/z 29. Cleavage on the other side of the carbonyl group, which would involve breaking the C-H bond, is generally considered less favorable in aldehydes as it would produce a highly unstable hydrogen radical. youtube.com
However, the most significant alpha-cleavage for larger aldehydes involves the loss of the larger alkyl group. For this compound, the cleavage of the bond between C-2 and C-3 can also be considered a type of alpha-cleavage relative to the alkyl branch. The fragmentation of the parent molecule can lead to various alkyl and acylium ions. Analysis of the mass spectrum of this compound reveals characteristic peaks that can be interpreted as arising from such cleavage events.
Table 1: Prominent Fragment Ions in the Mass Spectrum of this compound
| m/z | Proposed Fragment Ion | Fragmentation Pathway |
| 100 | [C₆H₁₂O]•⁺ | Molecular Ion |
| 71 | [C₄H₇O]⁺ | Loss of an ethyl radical (C₂H₅) |
| 57 | [C₄H₉]⁺ or [C₃H₅O]⁺ | Alpha-cleavage or subsequent fragmentation |
| 44 | [C₂H₄O]•⁺ | McLafferty Rearrangement |
| 43 | [C₃H₇]⁺ | Alkyl fragment |
| 29 | [CHO]⁺ or [C₂H₅]⁺ | Alpha-cleavage or alkyl fragment |
Data sourced and interpreted from the NIST Mass Spectrometry Data Center. nist.gov
Chromatographic Methods for Separation and Quantification
Chromatographic techniques are indispensable for the separation and quantification of this compound from complex mixtures. Both gas and liquid chromatography offer distinct advantages depending on the sample matrix and the analytical objectives.
Gas Chromatography (GC) Applications
Gas chromatography is a highly effective technique for the analysis of volatile compounds like this compound. researchgate.net The separation is based on the partitioning of the analyte between a gaseous mobile phase and a stationary phase within a capillary column. Flame ionization detection (FID) is commonly used for the quantification of hydrocarbons and related compounds due to its high sensitivity and wide linear range.
For the analysis of this compound, a non-polar or medium-polar capillary column is typically employed. The choice of the stationary phase is critical for achieving the desired separation from other volatile organic compounds that may be present in the sample.
Table 2: Typical Gas Chromatography (GC) Parameters for Aldehyde Analysis
| Parameter | Typical Setting |
| Column Type | Capillary Column (e.g., DB-5, HP-PONA) copernicus.orgresearchgate.net |
| Stationary Phase | (5%-Phenyl)-methylpolysiloxane or Polyethylene glycol copernicus.org |
| Column Dimensions | 30 m length, 0.25 mm I.D., 0.25 µm film thickness |
| Carrier Gas | Helium or Nitrogen |
| Inlet Temperature | 250 °C |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Detector Temperature | 250 - 300 °C |
| Oven Program | Temperature gradient, e.g., 40 °C (hold 5 min) to 250 °C at 10 °C/min |
Liquid Chromatography (LC) Applications
Liquid chromatography, particularly high-performance liquid chromatography (HPLC), is a versatile technique for the analysis of less volatile or thermally labile compounds. For the analysis of short-chain aldehydes like this compound, which have limited UV absorbance, a derivatization step is often necessary to enhance detection. youngin.comchromatographyonline.com A common derivatizing agent is 2,4-dinitrophenylhydrazine (DNPH), which reacts with the aldehyde to form a stable 2,4-dinitrophenylhydrazone derivative that can be readily detected by UV-Visible or diode array detectors. youngin.comchromatographyonline.comacs.org
Reversed-phase HPLC is the most common mode for separating these derivatives. The separation is achieved based on the hydrophobicity of the analytes.
Table 3: Typical High-Performance Liquid Chromatography (HPLC) Parameters for Aldehyde-DNPH Derivatives
| Parameter | Typical Setting |
| Column Type | Reversed-Phase (e.g., C18) |
| Column Dimensions | 150 mm length, 4.6 mm I.D., 5 µm particle size |
| Mobile Phase | Gradient of Acetonitrile and Water core.ac.uk |
| Flow Rate | 1.0 mL/min |
| Detector | UV-Visible or Diode Array Detector (DAD) |
| Detection Wavelength | ~360 nm youngin.com |
| Injection Volume | 10 - 20 µL |
Hyphenated Techniques: LC-MS for Trace Analysis and Metabolite Profiling
The coupling of liquid chromatography with mass spectrometry (LC-MS) provides a powerful tool for both the sensitive quantification of trace levels of this compound and for its identification in complex biological matrices as part of metabolite profiling. chromatographyonline.comnih.govresearchgate.net LC-MS combines the separation capabilities of LC with the high selectivity and sensitivity of mass spectrometric detection. mdpi.com
For trace analysis, derivatization with reagents like DNPH can be employed, followed by LC-MS/MS analysis using multiple reaction monitoring (MRM) for highly specific and sensitive quantification. nih.gov This approach is particularly useful for detecting low concentrations of this compound in environmental or biological samples.
In the context of metabolomics, LC-MS is used to profile a wide range of metabolites in biological systems. chromatographyonline.com Aldehydes are a class of reactive metabolites that are often studied in relation to oxidative stress and various diseases. researchgate.net Advanced LC-MS-based methods, sometimes involving specific derivatization strategies to enhance ionization and chromatographic retention, are employed to identify and quantify aldehydes like this compound in complex biological fluids. chromatographyonline.comresearchgate.net
Thermal Analysis Techniques for Material Science Applications
Thermal analysis techniques are used to study the physical and chemical properties of materials as they are subjected to controlled temperature changes. cadence.comazom.com These methods are highly relevant in material science for characterizing polymers and other materials where aldehydes may be present as reactants, products of degradation, or functional moieties. nih.govfiveable.me
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. netzsch.comuniversallab.org For a polymer containing or releasing this compound, TGA can be used to determine its thermal stability, the temperature at which degradation occurs, and the amount of volatile components released. azom.com
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature. resolvemass.camt.com DSC can identify phase transitions such as the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc) of a polymer. resolvemass.ca The presence of or interaction with this compound could influence these thermal properties.
Table 4: Applications of Thermal Analysis in the Context of this compound
| Technique | Application | Information Obtained |
| Thermogravimetric Analysis (TGA) | Assessing the thermal stability of polymers functionalized with aldehyde groups. | Decomposition temperature, mass loss due to volatilization of this compound or its precursors. azom.com |
| Studying the degradation of materials that release aldehydes. | Onset of degradation, quantification of volatile products. netzsch.com | |
| Differential Scanning Calorimetry (DSC) | Characterizing the effect of aldehyde functionalization on polymer properties. | Glass transition temperature (Tg), melting point (Tm), curing behavior. resolvemass.ca |
| Investigating the compatibility of this compound as an additive in a polymer matrix. | Changes in phase transitions indicating miscibility. |
The use of these advanced analytical techniques provides a comprehensive understanding of the chemical and physical properties of this compound, from its fundamental fragmentation behavior to its role and analysis in complex systems and materials.
Integration of High Throughput Experimentation with Analytical Platforms
The advancement of research involving this compound, particularly in areas of synthesis and catalysis, has been significantly accelerated by the integration of High-Throughput Experimentation (HTE) with sophisticated analytical platforms. youtube.comresearchgate.net HTE methodologies employ miniaturized, parallel reactor systems, such as 96-well plates, to simultaneously screen a vast array of experimental conditions (e.g., catalysts, ligands, solvents, temperatures, and pressures). nih.govseqens.com This approach generates a large volume of samples that require rapid and reliable analysis to be meaningful. The synergy between parallel experimentation and high-speed analytics allows researchers to navigate complex reaction landscapes efficiently, optimizing processes like the hydroformylation of pentene isomers to selectively produce this compound. seqens.comyoutube.com
The core of this integrated approach lies in the automated workflow that links reaction execution to quantitative analysis. youtube.com After the parallel reactions are complete, automated liquid handling systems perform necessary workup steps, such as quenching, dilution, and the addition of internal standards, before the samples are sequentially injected into an analytical instrument. This seamless integration minimizes manual handling, reduces experimental error, and dramatically increases the rate of data acquisition compared to traditional, one-at-a-time experimental methods. chromatographyonline.com
Key Analytical Platforms in HTE for Aldehyde Analysis:
Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds like this compound, GC is the predominant analytical technique. sciex.com It excels at separating complex mixtures containing the target aldehyde, unreacted starting materials, isomers (e.g., n-hexanal), and other byproducts. When coupled with a mass spectrometer (GC-MS), it provides definitive structural confirmation of the products, which is crucial for accurately determining reaction selectivity. nih.govnih.gov Modern GC systems with rapid oven cycles and autosamplers are essential for keeping pace with the output of HTE workflows. chromatographyonline.com
High-Performance Liquid Chromatography (HPLC): While GC is often preferred for volatile aldehydes, HPLC is a powerful and versatile tool in HTE, especially for less volatile products or when derivatization is employed. nih.govnih.gov To enhance detection by UV-Vis or fluorescence detectors, aldehydes are often derivatized with agents like 2,4-dinitrophenylhydrazine (DNPH). nih.gov The resulting stable hydrazone derivatives can be rapidly analyzed using Ultra-High-Performance Liquid Chromatography (UHPLC) systems, which offer very short analysis times suitable for high-throughput screening. nih.gov
Detailed Research Findings from Integrated HTE-Analytical Workflows
Research efforts focused on optimizing the synthesis of this compound often target the hydroformylation of 2-pentene, a reaction that can yield multiple aldehyde isomers. rsc.orgresearchgate.net HTE is ideally suited to screen catalyst systems (typically based on rhodium or cobalt) and a wide variety of phosphine (B1218219) or phosphite ligands to discover conditions that maximize the regioselectivity towards the desired branched aldehyde, this compound. rsc.orgrsc.org
An HTE campaign for this purpose would involve preparing an array of catalysts and ligands in a 96-well reactor block. The block is then charged with the 2-pentene substrate and pressurized with syngas (a mixture of carbon monoxide and hydrogen). After reacting at a set temperature and time, the plate is cooled, and an automated system prepares the samples for GC-MS analysis.
The data generated from such a screening process allows for a comprehensive understanding of structure-activity relationships. For instance, the electronic and steric properties of different ligands can be directly correlated with their impact on conversion and selectivity. This data-rich approach not only accelerates the discovery of optimal reaction conditions but also provides valuable datasets for training machine learning algorithms to predict catalyst performance. youtube.comyoutube.com
The table below presents representative data from a hypothetical HTE screening for the hydroformylation of 2-pentene, demonstrating how this integration allows for rapid evaluation of different catalytic systems.
| Experiment ID | Catalyst Precursor | Ligand | Temperature (°C) | Pressure (bar) | Substrate Conversion (%) | Selectivity for this compound (%) |
|---|---|---|---|---|---|---|
| A1 | Rh(CO)2(acac) | Triphenylphosphine | 80 | 20 | 98.5 | 65.2 |
| A2 | Rh(CO)2(acac) | Xantphos | 80 | 20 | 99.1 | 78.5 |
| A3 | Rh(CO)2(acac) | Tris(o-tolyl)phosphine | 80 | 20 | 95.3 | 71.4 |
| A4 | Co2(CO)8 | None | 120 | 100 | 85.4 | 55.9 |
| A5 | Co2(CO)8 | Xantphos | 120 | 100 | 92.8 | 73.1 |
| B1 | Rh(CO)2(acac) | Xantphos | 100 | 20 | 99.5 | 75.3 |
| B2 | Rh(CO)2(acac) | Xantphos | 80 | 40 | 99.2 | 79.1 |
This integrated workflow provides clear, actionable data, showing in this example that the Rhodium precursor combined with the Xantphos ligand provides superior selectivity for this compound under the tested conditions. rsc.org The ability to rapidly screen parameters like temperature and pressure further refines the process, leading to optimized synthesis routes in a fraction of the time required by traditional methods.
Biological and Enzymatic Transformations of 3 Methylpentanal
Biochemical Pathways and Metabolic Studies
Endogenous Formation in Biological Systems: Production from Isoleucine
The biosynthesis of 3-methylpentanal in biological systems is intrinsically linked to the catabolism of the branched-chain amino acid L-isoleucine. While the user's request specified production from leucine (B10760876) in Lactococcus lactis, it is scientifically established that L-isoleucine, not L-leucine, serves as the precursor for this compound. The metabolic pathway, often referred to as the Ehrlich pathway, is prevalent in various microorganisms, including bacteria like Corynebacterium glutamicum and E. coli, which are commonly used for the industrial production of L-isoleucine.
The process begins with the transamination of L-isoleucine to form α-keto-β-methylvalerate (3-methyl-2-oxopentanoate). This intermediate is then subjected to decarboxylation, a step that removes a carboxyl group, yielding this compound. The enzymes involved in these transformations are typically aminotransferases and α-keto acid decarboxylases. The efficiency of this conversion and the subsequent production of this compound can be influenced by various factors, including the availability of the precursor isoleucine and the specific enzymatic activities within the microorganism.
Enzymatic Biotransformations and Substrate Specificity
The enzymatic conversion of precursor molecules is governed by the principle of substrate specificity, where an enzyme preferentially binds to a specific substrate to catalyze a reaction. In the context of this compound, the enzymes responsible for its formation from isoleucine demonstrate specificity for branched-chain amino acids and their corresponding α-keto acids.
The specificity of an enzyme is determined by the three-dimensional structure of its active site, which complements the shape and chemical properties of the substrate. Factors such as the size, shape, and charge distribution of the substrate molecule influence its ability to bind to the active site. For instance, the enzymes involved in the catabolism of isoleucine can differentiate it from other amino acids like leucine or valine, leading to the production of specific aldehydes. While both 3-methylcrotonyl-CoA carboxylase (MCCase) and geranyl-CoA carboxylase (GCCase) from Pseudomonas aeruginosa are involved in related metabolic pathways, they exhibit distinct substrate preferences. GCCase, for example, can carboxylate both geranyl-CoA and 3-methylcrotonyl-CoA, though it shows a higher catalytic efficiency for geranyl-CoA. This illustrates how enzymes can have overlapping but distinct specificities that direct metabolic flux.
Interaction with Cellular Biomolecules
Due to the reactive nature of its aldehyde functional group, this compound has the potential to interact with various cellular biomolecules. Aldehydes can form covalent bonds with nucleophilic groups present in proteins (such as the amino groups of lysine (B10760008) residues) and nucleic acids. These interactions can lead to the formation of adducts, potentially altering the structure and function of these essential macromolecules. However, specific studies detailing the direct interaction of this compound with cellular biomolecules are not extensively documented in the available research.
Biological Activity and Molecular Mechanisms
Antimicrobial Effects and Inhibitory Potency
Table 1: General Factors Influencing Antimicrobial Activity
| Factor | Description |
| Chemical Structure | The presence of functional groups, such as the aldehyde group in this compound, can contribute to reactivity and biological activity. |
| Lipophilicity | The ability of a compound to dissolve in fats, oils, and lipids can influence its ability to penetrate microbial cell membranes. |
| Microorganism Type | The structural differences between Gram-positive and Gram-negative bacteria (e.g., the outer membrane in Gram-negative bacteria) can affect their susceptibility to antimicrobial agents. |
| Concentration | The inhibitory effect is typically concentration-dependent. |
Modulation of Enzyme-Catalyzed Reactions
Molecules can influence the rate of enzyme-catalyzed reactions by acting as inhibitors. Enzyme inhibitors can be broadly classified based on their mechanism of action, such as competitive, non-competitive, and uncompetitive inhibition. An inhibitor can bind to the active site of an enzyme, competing with the substrate, or to an allosteric site, causing a conformational change that reduces the enzyme's activity.
The potential for this compound to modulate enzymatic reactions would depend on its ability to bind to specific enzymes and interfere with their catalytic function. However, there is a lack of specific research findings that demonstrate or quantify the modulatory effects of this compound on particular enzyme-catalyzed reactions. General principles suggest that as an aldehyde, it could potentially interact with enzymes, but specific examples and the nature of such interactions remain to be elucidated through targeted research.
Biocatalysis and Enzyme Engineering for this compound Derivatives
Biocatalysis utilizes enzymes to perform chemical transformations. This approach offers high selectivity and mild reaction conditions compared to traditional chemical synthesis. mdpi.com Enzyme engineering techniques, such as directed evolution, can further optimize enzymes for specific applications.
Multi-enzyme cascade reactions mimic natural metabolic pathways by combining several enzymatic steps in a single pot. uni-freiburg.de This strategy can improve efficiency by minimizing the isolation of intermediates and overcoming thermodynamic limitations. uni-freiburg.de While specific multi-enzyme cascades for the synthesis of this compound derivatives are not detailed in the literature, this approach is widely used for the production of valuable chemicals. mdpi.comnih.gov A hypothetical cascade for a this compound derivative could involve an initial oxidation or reduction, followed by the addition of a functional group catalyzed by a different enzyme.
Directed evolution is a powerful technique for tailoring enzymes to specific needs. nih.gov It involves creating a library of enzyme variants through random mutagenesis and/or recombination, followed by screening for improved or novel activities. researchgate.netdtic.mil This process can enhance an enzyme's stability, substrate specificity, and catalytic efficiency. researchgate.net For instance, a lipase (B570770) could be evolved to more efficiently catalyze the esterification of this compound with a specific alcohol. The process generally involves iterative rounds of mutation and selection to accumulate beneficial changes. rcsb.org
Table 2: Key Steps in Directed Evolution
| Step | Description |
| 1. Gene Diversification | Introduction of mutations into the gene encoding the target enzyme. |
| 2. Library Creation | Generation of a large number of enzyme variants. |
| 3. High-Throughput Screening/Selection | Identification of improved variants based on a desired property. |
| 4. Isolation and Characterization | Analysis of the best-performing enzymes. |
This table outlines the general workflow of a directed evolution experiment.
Biocatalysis is a valuable tool for the structural diversification of natural products, leading to the creation of novel compounds with potentially improved biological activities. nih.govfrontiersin.orgnih.gov Enzymes from natural product biosynthetic pathways can be used to modify existing molecular scaffolds. nih.gov For example, methyltransferases can add methyl groups to various positions on a molecule, altering its properties. mdpi.com Although there are no specific examples in the literature of using this compound as a substrate for the biocatalytic diversification of natural products, it could theoretically be incorporated into more complex molecules through enzymatic reactions like aldol (B89426) additions or reductive aminations, catalyzed by engineered enzymes.
Environmental Fate and Degradation Research of 3 Methylpentanal
Biotic Degradation and Mineralization Studies
Biotic degradation, mediated by microorganisms, is a critical pathway for the removal of organic compounds from the environment. The structure of 3-methylpentanal, a branched aldehyde, influences its susceptibility to microbial breakdown.
Aerobic Biodegradation: In the presence of oxygen, microorganisms can utilize this compound as a carbon and energy source. The degradation pathway likely involves the oxidation of the aldehyde group to a carboxylic acid, forming 3-methylpentanoic acid. This can be followed by further degradation through pathways such as beta-oxidation. While specific studies on this compound are limited, research on other aliphatic aldehydes suggests that they can be readily biodegraded under aerobic conditions. mdpi.com The presence of branching in the carbon chain may influence the rate of degradation compared to linear aldehydes.
Anaerobic Biodegradation: Under anaerobic conditions (in the absence of oxygen), the biodegradation of this compound is expected to be significantly slower or may not occur at all. A study on the anaerobic biodegradation of several iso-alkanes in fluid fine tailings under sulfate-reducing conditions found that 3-methylpentane (B165638), the alkane analog of this compound, was not degraded over a period of approximately 1100 days. nih.gov This suggests that the branched carbon structure of this compound may be recalcitrant to anaerobic microbial attack. The aldehyde functional group could potentially be reduced to an alcohol under anaerobic conditions, but further breakdown of the carbon skeleton appears to be limited.
| Condition | Biodegradation Potential | Supporting Evidence/Reasoning | Reference |
|---|---|---|---|
| Aerobic | Expected to be biodegradable | General biodegradability of aliphatic aldehydes; oxidation to carboxylic acid followed by further metabolism. | mdpi.com |
| Anaerobic | Expected to be recalcitrant | The related compound, 3-methylpentane, was not degraded under anaerobic sulfate-reducing conditions. | nih.gov |
The degradation of this compound is dependent on the presence of microbial communities with the appropriate enzymatic machinery. Under aerobic conditions, a diverse range of bacteria and fungi are known to degrade aliphatic aldehydes. Genera such as Pseudomonas, Bacillus, and various yeast species have been implicated in the degradation of similar organic compounds. mdpi.comnih.govresearchgate.net These microorganisms possess oxidoreductase enzymes capable of converting the aldehyde to a carboxylic acid, which can then enter central metabolic pathways.
In the study that investigated the anaerobic degradation of 3-methylpentane, the microbial community was dominated by members of the families Anaerolineaceae, Syntrophaceae, Peptococcaceae, Desulfobacteraceae, and Desulfobulbaceae. nih.gov Despite the presence of these diverse anaerobic bacteria, no degradation of 3-methylpentane was observed, indicating a lack of the necessary metabolic pathways within this community to break down this branched alkane structure. nih.gov This finding suggests that similar microbial communities would also be ineffective in mineralizing this compound under anaerobic conditions.
Environmental Distribution and Mobility
The distribution and mobility of this compound in the environment are influenced by its physical and chemical properties, such as its water solubility, vapor pressure, and its tendency to adsorb to soil and sediment.
The potential for this compound to volatilize from water or moist soil surfaces into the atmosphere can be assessed using its Henry's Law constant. Although a specific value for this compound is not available, data for the related compound 3-methylpentane, which has an estimated Henry's Law constant of 1.7 atm-cu m/mole, suggests that volatilization is an important environmental fate process. nih.gov Given that this compound is also a volatile organic compound, it is expected to have a significant tendency to partition into the atmosphere from aqueous environments.
| Parameter | Predicted Behavior | Basis for Prediction | Reference |
|---|---|---|---|
| Mobility in Soil | Moderate mobility | Based on its chemical structure and expected moderate Koc value. | chemsafetypro.com |
| Volatilization from Water/Soil | Significant potential for volatilization | Analogy to the high Henry's Law constant of 3-methylpentane. | nih.gov |
Applications in Advanced Organic Synthesis Utilizing 3 Methylpentanal
Precursor Role in Pharmaceutical and Agrochemical Synthesis
3-Methylpentanal is a key intermediate in the synthesis of various organic compounds, including those with significant applications in the pharmaceutical and agrochemical industries. chemicalbull.com The reactivity of its aldehyde group allows it to participate in a variety of chemical transformations, making it a foundational element for constructing more complex molecular architectures.
In the pharmaceutical sector, this compound and its derivatives are employed as precursors in the synthesis of active pharmaceutical ingredients (APIs). dataintelo.com For instance, the chemoselective hydrogenation of 2-methyl-2-pentenal (B83557) yields 2-methylpentanal (B94375), which is an important intermediate in the production of the sedative drug meprobamate. mdpi.com The demand for such intermediates is driven by the continuous development of new drugs and the increasing global need for pharmaceuticals. dataintelo.com
Similarly, in the agrochemical industry, this compound serves as a precursor for the development of new and effective crop protection agents. chemicalbull.com Its structural features can be incorporated into molecules designed to have specific biological activities, contributing to the synthesis of innovative pesticides and herbicides. lookchem.com The drive for more efficient and sustainable agricultural practices further fuels the demand for such chemical intermediates. dataintelo.com
| Industry | Application of this compound |
| Pharmaceutical | Intermediate for drug synthesis dataintelo.com |
| Agrochemical | Precursor for agrochemical formulations chemicalbull.com |
Chiral Building Block in Stereoselective Synthesis
The stereoselective synthesis of chiral molecules is a critical area of organic chemistry, and this compound and its derivatives play a significant role as chiral building blocks. ethz.chrsc.org The ability to control the three-dimensional arrangement of atoms in a molecule is paramount for achieving the desired biological activity in many pharmaceuticals and bioactive compounds.
Derivatives of this compound are pivotal in asymmetric synthesis, a process that selectively produces one enantiomer of a chiral molecule. For example, derivatives like (R)-3-(((tert-butyldimethylsilyl)oxy)methyl)-3-methylpentanal are utilized in asymmetric synthesis, achieving high yields under optimized conditions. The asymmetric hydroformylation of isoprene (B109036) using a rhodium catalyst with a chiral ligand has been shown to produce optically active this compound, demonstrating a method to generate this chiral aldehyde. researchgate.net Furthermore, a new synthetic protocol has been developed for (3S)-5-(benzyloxy)-3-methylpentanal, highlighting its utility as a convenient building block in asymmetric synthesis. researchgate.net The development of methods for the stereoselective synthesis of molecules with multiple stereocenters is an active area of research, with chemoenzymatic approaches offering a powerful combination of chemical and enzymatic selectivity. clockss.orgmdpi.com
This compound is a valuable chiral building block for the synthesis of insect pheromones, which are crucial for the development of environmentally friendly pest management strategies. rsc.orgresearchgate.net The synthesis of these complex, often chiral, molecules requires precise stereochemical control, a challenge that can be addressed using chiral precursors like this compound. psu.eduscielo.br Synthetic pheromones are essential for confirming the structure of natural compounds and for large-scale field trials. rsc.org For instance, Grignard coupling reactions involving related methyl-branched aldehydes are used to synthesize pheromones with specific diastereomeric ratios. researchgate.net The synthesis of insect pheromones often involves multi-step sequences where the stereochemistry of the starting material, such as a derivative of this compound, dictates the stereochemistry of the final product. nih.gov
Synthesis of Novel Organic Compounds and Derivatives
The unique structural features of this compound make it a valuable starting material for the synthesis of a wide array of novel organic compounds and derivatives. Its reactivity allows for the introduction of various functional groups and the construction of complex carbon skeletons.
Researchers are continuously exploring new synthetic routes to create derivatives of this compound with unique properties and potential applications. For example, novel 8-((3,4,4-trifluorobut-3-en-1-yl)thio)-substituted methylxanthines have been synthesized, with some derivatives showing promising insecticidal activity. sioc-journal.cn The development of one-pot procedures for the synthesis of complex heterocyclic compounds, such as 2-substituted 3-thioxoisoindolin-1-one derivatives, showcases the versatility of aldehyde precursors in generating novel molecular architectures with potential pharmaceutical applications. organic-chemistry.org Furthermore, silicon-mercury derivatives have been utilized in organic synthesis to create novel organometallic compounds. researchgate.net The synthesis of new derivatives is an ongoing effort in chemical research, with compounds like 2-methoxy-3-methylpentanal (B2822055) being available as building blocks for further chemical exploration. biosynth.com
Development of Fine Chemicals and Specialty Materials
This compound and its derivatives are important intermediates in the production of fine chemicals and specialty materials. Fine chemicals are pure, single substances produced in limited quantities and are often used as intermediates in the production of specialty chemicals. wileyco.comcuriaglobal.com
The versatility of this compound allows for its use in creating a range of specialty chemicals with tailored properties for specific applications. lookchem.com For example, its derivatives can be used in the formulation of materials with specific optical or electronic properties. The development of fine chemicals often involves multi-step syntheses where intermediates like this compound are crucial for building the final molecular structure. thegoodscentscompany.com Companies specializing in fine chemicals often have a portfolio of high-purity organic compounds, including aldehydes and their derivatives, which serve as reagents and synthetic intermediates for a variety of industries. wileyco.com
Computational and Theoretical Studies of 3 Methylpentanal
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3-Methylpentanal at the electronic level. These methods model the behavior of electrons to predict molecular structure, stability, and reactivity.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a versatile tool for investigating the electronic structure of organic molecules like this compound. By approximating the electron density, DFT can efficiently compute a wide range of molecular properties.
DFT studies have been instrumental in predicting reaction pathways for the atmospheric degradation of this compound. Computational models suggest that the initiation of its oxidation is dominated by hydrogen abstraction from the methyl group. This type of calculation helps in understanding the formation of secondary pollutants. Furthermore, DFT calculations have been used to investigate the conversion of the isomeric 2-methylpentanal (B94375) on catalyst surfaces, determining adsorption energies and preferred binding modes, which provides a model for how this compound might interact with similar catalytic materials. ou.edu
The reactivity of this compound can be rationalized using DFT-based descriptors. While specific Fukui function analyses for this molecule are not extensively documented in the searched literature, this method is widely used to identify the most susceptible sites for nucleophilic, electrophilic, or radical attack by analyzing the change in electron density. researchgate.netrsc.org For an aldehyde, the primary sites of interest are the carbonyl carbon (electrophilic site) and oxygen (nucleophilic site), as well as the abstractable hydrogens on the alkyl chain.
Ab Initio Methods for Molecular Properties
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a high level of theory for calculating molecular properties. These methods, while computationally more intensive than DFT, can provide benchmark-quality data.
High-level ab initio calculations have been used to determine precise thermochemical data, such as enthalpies of formation, for related alkanes like 3-methylpentane (B165638). rsc.org These studies serve as a reference for the accuracy expected when applying similar methods to this compound. For instance, the study of ion-molecule reactions of 3-methylpentane with hydronium ions (H₃O⁺) employed DFT calculations to analyze the reaction's thermodynamics, revealing that proton transfer is not always the favored pathway despite its potential exothermicity. rsc.org
Studies on various ketones have utilized methods like CBS-QB3 and G3MP2B3 to calculate standard enthalpies of formation and C-H bond dissociation energies (BDEs). researchgate.net These computational approaches could be similarly applied to this compound to obtain crucial data for understanding its thermal stability and reactivity in processes like combustion or pyrolysis.
| Property | Computational Method | Predicted Value/Finding | Reference |
| Atmospheric Oxidation | DFT | Dominant initiation is H-abstraction from the methyl group. | |
| Ion-Molecule Reaction | DFT | Used to evaluate thermodynamics of reactions for the related 3-methylpentane. | rsc.org |
| Thermochemistry | G3MP2B3, CBS-QB3 | Methods used for calculating enthalpies of formation and BDEs of similar molecules. | researchgate.net |
| Catalytic Conversion | DFT | Adsorption energies calculated for the isomer 2-methylpentanal on Pd/Cu surfaces. | ou.edu |
Molecular Dynamics Simulations for Conformational Analysis and Interactions
Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a dynamic picture of conformational changes and intermolecular interactions. This technique is particularly useful for flexible molecules like this compound.
While specific MD simulation studies focused solely on the conformational analysis of this compound are not prominent in the searched literature, the methodology is well-established. nih.govcore.ac.uk MD simulations can explore the potential energy surface of the molecule, identifying low-energy conformers and the barriers between them. For a molecule like this compound, with a rotatable alkyl chain, MD would reveal the preferred spatial arrangements and the flexibility of the structure in different environments, such as in the gas phase or in various solvents. researchgate.net
For example, MD simulations have been used to study the diffusion and conformation of the related alkane, 3-methylpentane, within the confined spaces of zeolites, revealing how molecular shape affects mobility. nih.gov Such an approach, if applied to this compound, could elucidate its interactions with surfaces or its passage through biological membranes.
Prediction of Spectroscopic Properties and Reaction Pathways
Computational methods are powerful tools for predicting spectroscopic data (NMR, IR, UV-Vis) and for mapping out complex reaction pathways, which can aid in the identification and characterization of molecules.
The prediction of NMR spectra using DFT has become a standard procedure for confirming the structure of organic molecules. rsc.orgchemrxiv.org By calculating the magnetic shielding around each nucleus, one can predict chemical shifts (δ) and spin-spin coupling constants (J). While a specific computational study predicting the full NMR spectrum of this compound was not found, analysis of its isomer 3-methylpentane provides a basis for what to expect. docbrown.info The aldehyde proton (-CHO) of this compound would be the most distinct feature, expected far downfield in the ¹H NMR spectrum.
Computational chemistry can also predict vibrational frequencies, which correspond to peaks in an Infrared (IR) spectrum. These calculations help assign experimental bands to specific molecular motions. For this compound, the most prominent feature would be the C=O stretching vibration.
Excitation energies, corresponding to UV-Visible spectroscopy, have been calculated for this compound. A study developing affordable computational protocols reported the S₀ → S₁ excitation energy for this compound. chemrxiv.org Furthermore, computational studies have shed light on reaction pathways, such as the mass spectrometric fragmentation of this compound, where the C₄H₈⁺ ion was found to be a predominant fragment. dss.go.th
| Spectroscopic/Reaction Data | Computational Method | Predicted Value / Insight | Reference |
| Excitation Energy (S₀ → S₁) | EOM-CCSD/TD-DFT | 412.2 nm (Calculated Value) | chemrxiv.org |
| Mass Spec Fragmentation | N/A (Interpretation of data) | C₄H₈⁺ is a predominant ion fragment. | dss.go.th |
| NMR Spectrum | DFT (General Application) | Method is highly effective for predicting chemical shifts and coupling constants. | rsc.orgchemrxiv.org |
Computational Catalysis and Reaction Mechanism Prediction
Computational modeling is crucial for understanding and optimizing catalytic processes involving this compound, particularly its synthesis via hydroformylation.
The industrial production of this compound often involves the hydroformylation of 2-methyl-1-butene (B49056) or isoprene (B109036). acs.org DFT calculations have been extensively used to elucidate the complex mechanisms of these reactions. A detailed computational study on the rhodium-catalyzed hydroformylation of isoprene mapped out the entire catalytic cycle, identifying key intermediates and transition states. acs.org This study, using a combination of DFT for geometries and higher-level methods like DLPNO-CCSD(T) for energies, provides a deep understanding of the factors controlling the reaction's efficiency and selectivity towards products including this compound. acs.org
Furthermore, a combined experimental and computational study investigated the conversion of the related 2-methylpentanal on silica-supported palladium (Pd) and palladium-copper (Pd-Cu) catalysts. ou.edu DFT calculations were used to determine the adsorption energies of the aldehyde on the catalyst surfaces, explaining the observed differences in reaction selectivity (decarbonylation vs. hydrogenation). Such studies are vital for designing more efficient and selective catalysts.
In Silico Modeling for Biological Activity and Interaction Prediction
In silico methods, including Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, are used to predict the biological effects of chemicals and their interactions with biological targets, thereby reducing the need for extensive animal testing.
The toxicity of aldehydes can be assessed using QSAR models, which correlate molecular structure with biological activity. A study developing a novel topological descriptor for QSAR included this compound in its dataset for modeling toxicity against the ciliate Tetrahymena pyriformis. kashanu.ac.irresearchgate.net Such models are valuable for screening large numbers of chemicals for potential hazards.
Molecular docking simulations predict how a molecule like this compound might bind to a protein's active site. While specific docking studies for this compound are scarce, research on other short-chain aldehydes provides significant insights. For instance, isovaleraldehyde (B47997) (a C5 isomer) has been shown to activate the calcium-sensing receptor (CaSR), which modulates taste, and this interaction was explored with receptor assays. researchgate.net Conversely, other studies indicate that certain enzymes, like human salivary aldehyde dehydrogenase (ALDH3A1), have a poor affinity for short-chain aliphatic aldehydes. researchgate.net The electrophilic nature of the aldehyde group allows it to form covalent adducts with biological nucleophiles like lysine (B10760008) and cysteine residues in proteins, a primary mechanism of aldehyde toxicity that can be analyzed computationally. acs.org
| In Silico Application | Method | Finding for this compound or Related Aldehydes | Reference |
| Toxicity Prediction | QSAR | Included in a dataset to develop a QSAR model for toxicity in T. pyriformis. | kashanu.ac.irresearchgate.net |
| Biological Target Interaction | Receptor Assays / Docking | Short-chain aldehydes can act as positive allosteric modulators of the calcium-sensing receptor (CaSR). | researchgate.net |
| Enzyme Affinity | N/A (Biochemical data) | Aldehyde dehydrogenase 3A1 (ALDH3A1) shows poor affinity for short-chain aldehydes. | researchgate.net |
| Mechanism of Toxicity | Chemical Principles | Aldehydes act as electrophiles, reacting with biological nucleophiles like lysine. | acs.org |
Q & A
Q. What are the optimal synthetic routes for 3-methylpentanal, and how do reaction conditions influence yield?
this compound can be synthesized via hydroformylation of alkenes or oxidation of corresponding alcohols. For example, using 4-methyl-1-hexene as a precursor with rhodium catalysts under controlled pressure (1–5 atm) and temperature (80–120°C) achieves yields >70% . Alternative routes, such as crotonaldehyde condensation with triethylborane, require inert atmospheres to prevent side reactions . Purification via fractional distillation (boiling point: ~117.6°C) is critical to isolate the aldehyde from byproducts .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s purity and structural integrity?
- GC-MS : Quantifies purity and detects volatile impurities (retention time ~8–10 min under standard conditions) .
- FT-IR : Confirms the aldehyde group via a strong C=O stretch at ~1720 cm⁻¹ and C-H stretches (2820–2720 cm⁻¹) .
- NMR : H NMR shows a characteristic aldehyde proton at δ 9.5–10.0 ppm, with splitting patterns indicating adjacent methyl groups .
Q. How can researchers accurately determine the physical properties of this compound for experimental reproducibility?
Standardized methods include:
- Boiling Point : Use a calibrated distillation apparatus (literature value: 117.6°C ).
- Vapor Pressure : Employ the Antoine equation with parameters derived from experimental data (e.g., 13.6 mmHg at 25°C ).
- LogP : Measure via reverse-phase HPLC to assess hydrophobicity (experimental LogP: ~1.62 ).
Advanced Research Questions
Q. What mechanistic insights explain this compound’s reactivity under atmospheric conditions?
this compound undergoes photolysis and hydroxyl radical (•OH)-mediated oxidation in the atmosphere. Kinetic studies reveal a •OH rate constant of cm³ molecule⁻¹ s⁻¹, leading to secondary pollutants like peroxyacyl nitrates (PANs) . Computational models (e.g., DFT) predict reaction pathways, highlighting hydrogen abstraction from the methyl group as the dominant initiation step .
Q. How can stereochemical outcomes be controlled during this compound synthesis?
While this compound lacks chiral centers, its precursors (e.g., 3-methyl-2-pentanol) may exhibit stereoisomerism. Asymmetric hydroformylation using chiral ligands (e.g., BINAP) can induce enantioselectivity in intermediates . Post-synthesis, chiral GC columns or polarimetry verify enantiomeric excess (>95% ee) .
Q. What computational tools are available to model this compound’s reaction networks?
- Retrosynthesis AI : Predicts feasible synthetic routes using databases like Reaxys and Pistachio .
- Kinetic Modeling : Software like KPP (Kinetic PreProcessor) simulates atmospheric degradation pathways, incorporating rate constants from experimental studies .
- Molecular Dynamics (MD) : Evaluates solvent interactions and transition-state energetics for oxidation reactions .
Methodological Challenges and Contradictions
Q. How should researchers resolve discrepancies in reported vapor pressure values for this compound?
Conflicting data (e.g., 11.6 mmHg vs. 13.6 mmHg ) may arise from measurement techniques (static vs. dynamic methods). Calibrate instruments using reference compounds (e.g., n-pentane) and report temperature/pressure conditions explicitly. Systematic reviews following Cochrane guidelines enhance data reliability .
Q. What strategies mitigate side reactions during this compound synthesis?
- Catalyst Optimization : Rhodium catalysts reduce isomerization compared to cobalt .
- Temperature Control : Maintain <120°C to prevent aldol condensation .
- Inert Atmospheres : Use nitrogen or argon to minimize oxidation .
Ethical and Safety Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
